
Glyburide (potassium salt)
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Overview
Description
Glyburide (potassium salt) is a second-generation sulfonylurea used primarily in the treatment of type 2 diabetes mellitus. It functions by stimulating insulin secretion from the pancreatic beta cells, thereby helping to control blood glucose levels . Glyburide (potassium salt) is known for its effectiveness in patients who cannot be managed with first-line therapies such as metformin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glyburide (potassium salt) involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-aminoethylbenzenesulfonamide to form an intermediate, which is then reacted with cyclohexyl isocyanate to produce glyburide . The potassium salt form is obtained by neutralizing glyburide with potassium hydroxide under controlled conditions .
Industrial Production Methods
Industrial production of glyburide (potassium salt) typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Glyburide (potassium salt) undergoes various chemical reactions, including:
Oxidation: Glyburide can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert glyburide to its corresponding amine derivatives.
Substitution: Glyburide can undergo nucleophilic substitution reactions, particularly at the sulfonylurea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonylurea derivatives.
Scientific Research Applications
Glyburide (potassium salt) has a wide range of scientific research applications:
Mechanism of Action
Glyburide (potassium salt) exerts its effects by binding to and inhibiting the ATP-sensitive potassium channels (K_ATP) on pancreatic beta cells . This inhibition leads to cell membrane depolarization, opening voltage-dependent calcium channels, and resulting in increased insulin secretion . The primary molecular target is the sulfonylurea receptor 1 (SUR1) subunit of the K_ATP channel .
Comparison with Similar Compounds
Similar Compounds
Glimepiride: Another second-generation sulfonylurea with a similar mechanism of action but different pharmacokinetic properties.
Glipizide: A short-acting sulfonylurea with a faster onset of action compared to glyburide.
Tolbutamide: A first-generation sulfonylurea with a shorter duration of action.
Uniqueness
Glyburide (potassium salt) is unique due to its long duration of action and high potency in stimulating insulin secretion . It is particularly effective in patients with type 2 diabetes who require additional glycemic control beyond what is achieved with first-line therapies .
Biological Activity
Glyburide (potassium salt), also known as glibenclamide, is a second-generation sulfonylurea primarily used in the management of type 2 diabetes mellitus. This compound exhibits significant biological activity through its mechanism of action, pharmacokinetics, and various therapeutic applications. This article delves into the biological activity of glyburide, supported by data tables and relevant research findings.
Target and Mode of Action
Glyburide exerts its effects by binding to and inhibiting ATP-sensitive potassium channels (K_ATP channels) in pancreatic beta cells. Specifically, it targets the sulfonylurea receptor 1 (SUR1), leading to the closure of these channels. This closure results in an increase in intracellular potassium and calcium ion concentrations, which stimulates insulin secretion from the beta cells, thereby reducing blood glucose levels .
Biochemical Pathways
The activation of insulin secretion involves several biochemical pathways:
- Inhibition of K_ATP Channels : Glyburide's binding to SUR1 prevents potassium efflux, causing depolarization of the beta cell membrane.
- Calcium Influx : The depolarization opens voltage-gated calcium channels, allowing calcium ions to enter the cell, which further promotes insulin release .
Pharmacokinetics
Glyburide is characterized by a relatively long duration of action, typically administered once daily. It is approximately 50% excreted in urine and 50% in feces . The pharmacokinetic profile includes:
- Absorption : Rapidly absorbed after oral administration.
- Metabolism : Primarily metabolized in the liver.
- Half-life : Approximately 10 hours, allowing for sustained effects on blood glucose levels.
Effects on Diabetes Management
Glyburide has been extensively studied for its role in managing type 2 diabetes. A significant study demonstrated that glyburide effectively lowers blood glucose levels while increasing hepatic enzyme activities such as glutathione-S-transferase (GST) and glucose-6-phosphate dehydrogenase (G6PDH) .
Neuroprotective Properties
Recent research indicates that glyburide may possess neuroprotective properties beyond its antidiabetic effects. In preclinical models of cerebral ischemia, glyburide infusion significantly reduced brain swelling and mortality rates associated with stroke . For example:
- Model Study : In a rat model with malignant infarction, glyburide reduced brain tissue water content by two-thirds and decreased mortality from 67% to 5% when administered at critical time points post-occlusion .
Renal Effects
Studies have shown that glyburide influences renal function by inhibiting sodium and potassium transport in renal tubules. It blocks potassium recycling across the apical membrane of the thick ascending limb of Henle's loop, which can affect electrolyte balance .
Glyburide in Melioidosis
A notable observational study highlighted the impact of glyburide on patients with melioidosis, a severe bacterial infection. Diabetic patients taking glyburide exhibited improved survival rates compared to those not on the medication. The study found differential expression of immune-related genes in patients taking glyburide, suggesting an anti-inflammatory effect that may enhance survival during severe infections .
Data Table: Summary of Biological Activities
Biological Activity | Description |
---|---|
Insulin Secretion | Stimulates insulin release by closing K_ATP channels in beta cells. |
Neuroprotection | Reduces brain swelling and mortality in ischemic models. |
Renal Function | Inhibits Na+ and K+ transport in renal tubules. |
Anti-inflammatory | Modulates immune response in infections like melioidosis. |
Properties
InChI |
InChI=1S/C23H28ClN3O5S.K/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18;/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29); |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVNANLGKVVVAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.[K] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClKN3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52169-36-5 |
Source
|
Record name | Benzamide, 5-chloro-N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxy-, potassium salt (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52169-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide;potassium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.212 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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